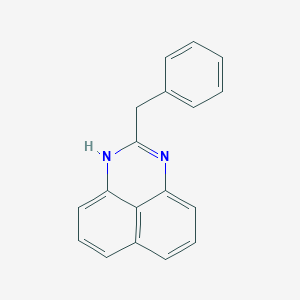

2-benzyl-1H-perimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H14N2 |

|---|---|

Molecular Weight |

258.3g/mol |

IUPAC Name |

2-benzyl-1H-perimidine |

InChI |

InChI=1S/C18H14N2/c1-2-6-13(7-3-1)12-17-19-15-10-4-8-14-9-5-11-16(20-17)18(14)15/h1-11H,12H2,(H,19,20) |

InChI Key |

RBWVGGRLNPNWTC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC4=C3C(=CC=C4)N2 |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC4=C3C(=CC=C4)N2 |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of Perimidine Systems

Mechanistic Pathways of Perimidine Ring Formation

The synthesis of the perimidine ring system is most commonly achieved through the condensation of 1,8-diaminonaphthalene (B57835) with a suitable carbonyl-containing compound. nih.gov This process, while seemingly straightforward, involves distinct mechanistic steps that ultimately lead to the aromatic perimidine core.

The formation of 2-substituted-1H-perimidines, including the benzyl (B1604629) derivative, typically begins with the cyclocondensation of 1,8-diaminonaphthalene with an appropriate aldehyde or ketone. nih.govmaterialsciencejournal.org In the case of 2-benzyl-1H-perimidine, phenylacetaldehyde (B1677652) or a related precursor would be the carbonyl component.

The generally accepted mechanism for this transformation involves a series of steps:

Initial Nucleophilic Attack: One of the amino groups of 1,8-diaminonaphthalene acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. nih.gov

Formation of a Schiff Base Intermediate: This initial attack is followed by the elimination of a water molecule, leading to the formation of an imine, commonly known as a Schiff base. nih.gov

Intramolecular Cyclization: The second amino group of the naphthalene (B1677914) backbone then performs an intramolecular nucleophilic attack on the imine carbon. nih.gov

Proton Transfer: The final step involves a 1,3-proton transfer, which results in the formation of the stable, aromatic 2,3-dihydro-1H-perimidine derivative. nih.gov

Various catalysts, including Brønsted acids like acetic acid and Lewis acids such as InCl3 and RuCl3, can be employed to facilitate this reaction. nih.govzenodo.org Green chemistry protocols have also been developed, utilizing catalysts like sulfamic acid or performing the reaction in water. researchgate.netresearchgate.net

A general representation of the cyclocondensation mechanism is depicted below:

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of 1,8-diaminonaphthalene on the carbonyl group. | Hemiaminal |

| 2 | Dehydration to form a Schiff base (imine). | Imine |

| 3 | Intramolecular nucleophilic attack by the second amino group. | Cyclic intermediate |

| 4 | Proton transfer to yield the 2,3-dihydro-1H-perimidine. | 2,3-dihydro-1H-perimidine |

This table provides a simplified overview of the cyclocondensation reaction mechanism.

The cyclocondensation reaction often yields the 2,3-dihydro-1H-perimidine derivative. nih.govresearchgate.net To obtain the fully aromatic 1H-perimidine, a subsequent dehydrogenation (oxidation) step is necessary. researchgate.netnih.gov This aromatization is a key transformation in the synthesis of many perimidine compounds.

Several reagents and conditions can effect this dehydrogenation. For instance, oxidative coupling reactions can lead directly to the perimidine system. nih.gov In some cases, the choice of catalyst and reaction conditions during the initial cyclocondensation can promote in-situ dehydrogenation. For example, the direct acylation of 2,3-dihydroperimidine (B8351901) in polyphosphoric acid (PPA) can be accompanied by dehydrogenation. researchgate.net

Fluorescent sensors have been developed that utilize this dehydrogenation step. A coumarin-dihydroperimidine dye, for instance, exhibits a "turn-on" fluorescence response in the presence of hypochlorite (B82951) (OCl⁻), which selectively dehydrogenates the dihydroperimidine unit to the fluorescent perimidine moiety. nih.govrsc.org This process highlights the facile nature of this oxidation. The reaction with OCl⁻ removes a proton from one of the nitrogen atoms and the hydrogen from the C2 position. nih.gov

Sodium metabisulfite (B1197395) (Na2S2O5) has also been employed as a dehydrogenating agent in the synthesis of 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine, following the initial ring closure. mdpi.com

Cyclocondensation Reaction Mechanisms

General Reactivity of the Perimidine Nucleus

The perimidine nucleus is characterized by its π-amphoteric nature, meaning it possesses both electron-rich and electron-deficient regions. researchgate.net This electronic dichotomy makes perimidines susceptible to a range of chemical transformations. The lone pair of electrons on the pyrrole-like nitrogen atom can be delocalized into the naphthalene ring system, increasing its electron density and predisposing it to electrophilic attack. nih.govresearchgate.netresearchgate.net Conversely, the pyrimidine (B1678525) part of the molecule is electron-deficient and can undergo nucleophilic reactions. nih.govresearchgate.net

The naphthalene ring of the perimidine system is activated towards electrophilic substitution reactions such as halogenation, nitration, and acylation. nih.gov These reactions typically occur at the 4, 9, 6, and 7 positions, which have increased electron density. nih.gov For example, the nitration of perimidines can be achieved using reagents like ammonium (B1175870) nitrate (B79036) in acetic acid. nih.gov

Nucleophilic reactions tend to occur on the heteroaromatic ring. nih.gov The C2 position is a primary site for nucleophilic attack, especially when substituted with a good leaving group. Additionally, N-alkylation of perimidines can lead to the formation of quaternary salts. nih.gov The unique electronic structure of perimidines, with both π-excessive and π-deficient characteristics, facilitates both electrophilic and nucleophilic transformations. researchgate.netresearchgate.net

Perimidine derivatives can undergo oxidative and electrooxidative coupling reactions. researchgate.net These reactions can lead to the formation of dimeric structures or be a part of more complex annulation processes. The electrochemical oxidation of 6(7)-benzoylperimidines, for example, has been studied and shown to proceed through single electron transfer steps. researchgate.net This understanding has been applied to develop methods for the peri-annulation of a thiophene (B33073) ring to benzoyl derivatives of perimidine. researchgate.net

Perimidines are excellent nucleophilic synthons in acid-mediated reactions due to the increased electron density at the peri-position. mdpi.com This reactivity has been exploited in peri-annulation reactions to construct more complex, fused heterocyclic systems.

In the presence of strong acids like polyphosphoric acid (PPA) or methanesulfonic acid, perimidines can react with various electrophiles to form new rings at the peri-position. mdpi.com For example, reactions with 1,3-dicarbonyl compounds or their surrogates, such as pyrimidines, can yield 1,3-diazapyrenes. researchgate.netmdpi.comresearchgate.net The mechanism of these reactions often involves an initial electrophilic substitution at the electron-rich peri-position of the perimidine by a protonated form of the electrophile. mdpi.com

Brønsted acid-catalyzed cascade transformations involving perimidines and 5-alkynylpyrimidines have also been reported, leading to the formation of 7-formyl-1,3-diazopyrenes through unusual rearrangements of the initially formed peri-annulation product. mdpi.com

Oxidative and Electrooxidative Coupling Reactions

Influence of the 2-Benzyl Moiety on Reaction Pathways and Selectivity

The perimidine ring system is characterized by its π-amphoteric nature, possessing both electron-rich and electron-deficient regions. nih.gov This duality allows for a range of chemical reactions. Generally, the naphthalene part of the molecule is susceptible to electrophilic substitution, while the pyrimidine-like heteroaromatic ring can undergo nucleophilic attack. nih.gov The substituent at the C2 position plays a critical role in modulating this inherent reactivity. The 2-benzyl group exerts its influence primarily through steric hindrance and electronic effects, which can alter reaction rates and determine the regioselectivity of transformations.

Steric Hindrance Effects

The benzyl group (-CH₂-Ph) is a sterically demanding substituent. Its bulk can significantly hinder the approach of reagents to the adjacent nitrogen atoms (N1 and N3) and the nearby positions on the naphthalene ring system (C9). This steric impediment is particularly evident in reactions such as N-alkylation.

The table below summarizes the structural observations from a related N-methylated 2-aryl-perimidine system, highlighting the steric clash that would be a key factor in the reactivity of this compound. researchgate.net

| Compound | Substituent at C2 | N-Substituent | Key Structural Feature |

| 1 | p-tolyl | H | Perimidine and aryl rings are slightly twisted. |

| 2 | p-tolyl | Methyl | More distorted conformation due to steric repulsion between the N-methyl and 2-aryl groups. |

Electronic Effects on Reactivity

The benzyl group is generally considered to be weakly electron-donating through an inductive effect. This electronic influence, while less pronounced than that of strongly activating or deactivating groups, can still affect the reaction pathways of the perimidine system.

The electronic nature of the group at the 2-position has been shown to influence the very formation of the perimidine ring. In catalytic syntheses of 2-substituted-2,3-dihydro-1H-perimidines from various aromatic aldehydes, a clear trend is observed. Aldehydes bearing electron-withdrawing groups tend to produce higher yields of the perimidine product, whereas those with electron-donating groups result in lower yields. kashanu.ac.ir This indicates that the electronic character of the substituent directly impacts the cyclization process.

The data below, derived from studies on perimidine synthesis, illustrates this electronic influence. kashanu.ac.ir

| Aldehyde Substituent (para-position) | Electronic Effect | Product Yield (%) |

| -NO₂ | Electron-Withdrawing | 98 |

| -Cl | Electron-Withdrawing | 95 |

| -H | Neutral | 92 |

| -CH₃ | Electron-Donating | 90 |

| -OCH₃ | Electron-Donating | 88 |

Extrapolating from this data, the benzyl group, being electron-donating, would be expected to slightly decrease the electrophilicity of the C2 carbon. This has implications for nucleophilic attack at this position. More significantly, its electron-donating nature can subtly enhance the electron density of the fused naphthalene ring, potentially affecting the regioselectivity of electrophilic substitution reactions like halogenation or nitration. While the 4 and 9 positions are already activated due to the lone pair of electrons from the nitrogen atoms, the additional inductive effect from the 2-benzyl group could further influence the precise site of attack. nih.gov

Influence on Reaction Pathways

The combination of these steric and electronic factors dictates the preferred reaction pathways for this compound.

N-Substitution: Reactions at the nitrogen atoms are sterically hindered. While possible, they may require more forcing conditions or exhibit slower kinetics compared to less-substituted perimidines. The resulting N-substituted products would likely adopt a conformation that minimizes the steric strain between the benzyl group and the new substituent. researchgate.net

Electrophilic Substitution: For electrophilic attack on the naphthalene nucleus, the benzyl group's steric bulk would disfavor substitution at the adjacent C9 position. Its weak electron-donating effect would likely work in concert with the directing effects of the ring nitrogens, reinforcing the preference for substitution at the C4, C6, and C7 positions.

Oxidation: The perimidine ring can be oxidized to form perimidin-2-ones. nih.gov The presence of the benzylic methylene (B1212753) (-CH₂-) group in this compound introduces an additional site susceptible to oxidation, a pathway not available to 2-aryl or 2-alkyl substituted perimidines. This could lead to a different array of oxidation products depending on the reagents and conditions used.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Benzyl 1h Perimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of 2-benzyl-1H-perimidine provides critical information about the different proton environments within the molecule. In a typical spectrum recorded in DMSO-d₆, a singlet corresponding to the methylene (B1212753) (-CH₂) protons of the benzyl (B1604629) group is observed around 3.95 ppm. bas.bg The aromatic protons of the perimidine and benzyl rings resonate in the downfield region, typically between 6.84 and 7.62 ppm. bas.bg Specifically, the protons of the perimidine ring system show characteristic splitting patterns. For instance, a doublet for two aromatic protons can be seen at approximately 7.62 ppm with a coupling constant (J) of 7.0 Hz. bas.bg A multiplet encompassing the remaining seven aromatic protons of both the perimidine and benzyl moieties is often observed between 7.27 and 7.47 ppm. bas.bg The N-H proton of the perimidine ring can sometimes be observed as a broad singlet, though its position can be variable.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum will show distinct signals for the methylene carbon of the benzyl group and the various aromatic carbons of the perimidine and phenyl rings. These spectra are crucial for confirming the number and types of carbon atoms present in the molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 3.95 | s | 2H | -CH₂ (benzyl) | |

| 6.84 | d | 2.4 | 2H | Ar-H (perimidine) |

| 7.27-7.47 | m | 7H | Ar-H (perimidine and benzyl) | |

| 7.62 | d | 7.0 | 2H | Ar-H (perimidine) |

s = singlet, d = doublet, m = multiplet

Two-Dimensional NMR Techniques for Complete Structural Assignment

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons within the perimidine and benzyl rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This network of correlations allows for a complete and confident assignment of the entire molecular structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. A prominent band in the region of 3200–3350 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine in the perimidine ring. The aromatic C-H stretching vibrations are typically observed around 3050 cm⁻¹. Furthermore, the characteristic absorptions for aromatic C=C and C-N stretching vibrations are found in the 1400–1600 cm⁻¹ range. The presence of these specific bands provides strong evidence for the perimidine and benzyl moieties within the compound.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3200–3350 | N-H stretch |

| ~3050 | Aromatic C-H stretch |

| 1400–1600 | Aromatic C=C and C-N stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of this compound, encompassing both the perimidine and benzyl rings, gives rise to characteristic absorption bands in the UV-Vis spectrum. A study on related N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives showed absorption maxima that are indicative of the electronic transitions within the aromatic system. acs.org For this compound, one would expect to observe π-π* transitions, which are characteristic of such aromatic heterocyclic compounds. The exact position of the absorption maxima (λ_max) can be influenced by the solvent and the specific electronic environment of the chromophore.

Mass Spectrometry (MS and High-Resolution MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, a low-resolution mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺). One study reported a liquid chromatography-mass spectrometry (LC-MS) result for this compound showing an [M+H]⁺ peak at m/z 259.09, which corresponds to the calculated molecular weight. bas.bg

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, cleavage of the bond between the methylene group and the perimidine ring could lead to the formation of a stable benzyl cation (m/z 91) and a perimidine radical cation, which would further support the proposed structure.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | Observed m/z |

|---|---|---|

| LC-MS | [M+H]⁺ | 259.09 bas.bg |

Elemental Analysis for Compound Purity and Composition

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. This data is used to determine the empirical formula and to confirm the purity of the synthesized compound. For this compound (C₁₈H₁₄N₂), the calculated elemental composition is approximately 83.69% Carbon, 5.46% Hydrogen, and 10.84% Nitrogen. Experimental values from elemental analysis that are in close agreement (typically within ±0.4%) with these calculated values provide strong evidence for the compound's identity and purity. bas.bg One study reported found values of C: 83.60%, H: 5.38%, and N: 10.76%, which are in excellent agreement with the calculated values. bas.bg

Table 4: Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) bas.bg |

|---|---|---|

| Carbon | 83.69 | 83.60 |

| Hydrogen | 5.46 | 5.38 |

| Nitrogen | 10.84 | 10.76 |

Crystallographic Studies and Intermolecular Interactions

Single Crystal X-ray Diffraction Analysis of 2-Benzyl-1H-Perimidine and its Analogues

Crystallographic studies are fundamental in determining the precise atomic arrangement within a crystal. For perimidine derivatives, these analyses reveal key structural features, including the planarity of the fused ring system and the orientation of substituents.

The crystal system and space group are essential parameters that describe the symmetry of the crystal lattice. For analogues of this compound, these have been determined through X-ray diffraction. For instance, 2-(p-tolyl)-1H-perimidine hemihydrate crystallizes in the orthorhombic system with the space group Fddd. researchgate.net Its N-methylated derivative, 1-methyl-2-(p-tolyl)-1H-perimidine, also adopts an orthorhombic system. researchgate.net Another analogue, 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, was found to crystallize in the monoclinic system with the space group P2₁/c. mdpi.com Similarly, 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine crystallizes in a monoclinic system with the P2₁/n space group. mdpi.com The compound 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione crystallizes in the orthorhombic space group Pna21. eurjchem.com

A summary of the crystallographic data for some perimidine analogues is presented in the table below.

| Compound | Crystal System | Space Group | Reference |

| 2-(p-tolyl)-1H-perimidine hemihydrate | Orthorhombic | Fddd | researchgate.net |

| 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine | Monoclinic | P2₁/c | mdpi.com |

| 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine | Monoclinic | P2₁/n | mdpi.com |

| 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione | Orthorhombic | Pna21 | eurjchem.com |

The molecular geometry of perimidine derivatives is characterized by the fusion of a naphthalene (B1677914) core with a dihydropyrimidine (B8664642) ring. In 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, the molecule is composed of a 2,3-dihydro-1H-perimidine fragment and a 1H-imidazole fragment connected by a single C-C bond. mdpi.com The perimidine core itself consists of a planar naphthalene ring system and a six-membered hetero ring. mdpi.com In the case of 2-(p-tolyl)-1H-perimidine, the organic molecule possesses C2 symmetry. researchgate.net The N-methylation at the perimidine moiety, as seen in 1-methyl-2-(pyridin-2-yl)-1H-perimidine, can lead to a significant increase in the interplane angle between the pyridin-2-yl ring and the perimidine system. iucr.org

Detailed analysis of bond lengths and angles provides insight into the electronic structure of the perimidine system. In 2-(p-tolyl)-1H-perimidine, the C—N bond length is reported as 1.3345 (12) Å, which is intermediate between a typical C—N single bond (average 1.366 (13) Å) and a C=N double bond (average 1.293 (11) Å) in perimidines. researchgate.net For 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine, the N2-C11 and N1-C11 bond lengths are 1.3581(17) Å and 1.2948(17) Å, respectively. mdpi.com The dihedral angle between the perimidine ring and the appended phenyl ring in this molecule is 48.35°. mdpi.com In 2-phenyl-2,3-dihydro-1H-perimidine, a dihedral angle of approximately 30° is observed between the naphthalene and phenyl rings.

The orientation of the substituent at the 2-position relative to the perimidine core is a key conformational feature. In 2-(p-tolyl)-1H-perimidine, the p-tolyl ring is twisted with respect to the perimidine core, exhibiting a dihedral angle of 34.47 (5)°. researchgate.net Its N-methylated counterpart shows a more distorted conformation due to steric hindrance between the N-methyl group and the 2-aryl ring. researchgate.net The benzyl (B1604629) group in some related heterocyclic systems is known to have restricted rotation. This conformational flexibility, or lack thereof, can influence the crystal packing and intermolecular interactions.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles within the Perimidine System

Analysis of Intermolecular Interactions in the Solid State

The solid-state structure of perimidine derivatives is stabilized by a network of intermolecular interactions, with hydrogen bonding playing a crucial role.

Hydrogen bonds are pivotal in the crystal packing of perimidine derivatives. nih.gov In the crystal structure of 2-(p-tolyl)-1H-perimidine hemihydrate, intermolecular N—H···O hydrogen bonds with solvent water molecules are observed. researchgate.net The crystal structure of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine is stabilized by three types of hydrogen bonds: O–H···N, N–H···O, and N–H···N. mdpi.com The O–H···N interaction involves a methanol (B129727) solvent molecule, while the N–H···N interactions lead to the formation of dimers. mdpi.com

In 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine, strong intermolecular N-H···O=P hydrogen bonds are a dominant feature in its packing structure. mdpi.com The crystal packing of 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione is stabilized by intermolecular hydrogen bonds, with O···H interactions being the most significant contribution to the Hirshfeld surface. eurjchem.com The formation of these hydrogen-bonding networks can lead to the creation of complex supramolecular architectures, such as chains and sheets. mdpi.comresearchgate.netbeilstein-journals.org For example, in 2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol, O–H⋯N and N–H⋯O interactions form infinite chains.

The table below summarizes the types of hydrogen bonds observed in some perimidine analogues.

| Compound | Hydrogen Bond Types | Interacting Species | Reference |

| 2-(p-tolyl)-1H-perimidine hemihydrate | N—H···O | Perimidine and Water | researchgate.net |

| 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine | O–H···N, N–H···O, N–H···N | Perimidine, Imidazole (B134444), and Methanol | mdpi.com |

| 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine | N-H···O=P | Perimidine and Phosphoryl group | mdpi.com |

| 2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol | O–H···N, N–H···O | Perimidine and Phenol | |

| 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione | O···H | Pyrimidine (B1678525) and Nitrobenzyl group | eurjchem.com |

π-Stacking Interactions and Aromatic Interactions

Aromatic interactions, particularly π-π stacking, are a defining feature in the crystal structure of many N-heterocyclic compounds, including perimidine derivatives. In analogues such as 2-(p-tolyl)-1H-perimidine hemihydrate, the crystal packing is stabilized by π–π stacking. researchgate.netnih.gov This type of interaction involves the face-to-face arrangement of the aromatic rings of the perimidine core and the benzyl substituent. The electron-rich π-system of one ring interacts with the electron-deficient π-system of a neighboring molecule.

In a related silver complex featuring a 3-benzyl-1-(2,4,6-trimethylphenyl)imidazol-2-ylidene ligand, significant π–π stacking interactions are observed between the benzylic groups of adjacent molecules. nih.gov Similarly, in 1,3-bis-(4-methyl-benzyl)-1H-1,3-benzimidazol-3-ium bromide monohydrate, aromatic π-π stacking interactions contribute to the formation of a three-dimensional network, with centroid-centroid distances of 3.5401(17) Å and 3.8815(18) Å. nih.gov These examples underscore the importance of π-stacking in the supramolecular assembly of benzyl-substituted heterocyclic systems, a principle that can be extended to this compound. The relative position of substituents on the aromatic rings can also influence the strength of these interactions. researchgate.net

C-H···π Contacts

Alongside π-π stacking, C-H···π interactions play a crucial role in the crystal packing of this compound analogues. These interactions occur when a carbon-hydrogen bond acts as a weak acid and donates electron density to the π-system of a nearby aromatic ring.

In the crystal structure of 1-methyl-2-(p-tolyl)-1H-perimidine, the molecules are held together exclusively by C–H⋯π contacts. researchgate.netnih.gov Specifically, interactions are observed between the p-tolyl group and the perimidine system of adjacent molecules. nih.gov For instance, the hydrogen atom H5 of a p-tolyl group interacts with the centroid of the C32–C37 ring of a neighboring molecule at a distance of 2.8226(13) Å, and the hydrogen atom H21 interacts with the centroid of the C9–C13/C18 ring at a distance of 2.6199(12) Å. nih.gov These interactions form dimers, which then stack via similar non-covalent bonds. nih.gov

Similar C-H···π interactions are also a key feature in the crystal structure of a binuclear silver complex with a benzyl-substituted N-heterocyclic carbene ligand, contributing to the formation of unidirectional strands. nih.gov These findings suggest that C-H···π interactions are a significant and recurring motif in the crystal engineering of benzyl-substituted N-heterocycles.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Quantifying Intermolecular Contributions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed breakdown of the close contacts that constitute the crystal packing.

For a related compound, 2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing are from H···H (49.0%), H···C/C···H (35.8%), and H···O/O···H (12.0%) interactions. iucr.org The two-dimensional fingerprint plots derived from this analysis provide a quantitative summary of the intermolecular contacts, with distinct spikes and patterns corresponding to specific interaction types. For example, the H···C/C···H fingerprint plot for this perimidine derivative shows characteristic "wings" that are typical for C-H···π interactions. iucr.org

Table 1: Illustrative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Perimidine Analogue Data is for 2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol and is representative. iucr.org

| Interaction Type | Contribution (%) |

| H···H | 49.0 |

| H···C/C···H | 35.8 |

| H···O/O···H | 12.0 |

| O···C/C···O | 0.5 |

Crystal Packing Arrangements and Supramolecular Motifs

The interplay of the aforementioned intermolecular forces leads to the formation of well-defined crystal packing arrangements and supramolecular motifs. These motifs are recurring patterns of intermolecular interactions that build up the three-dimensional crystal lattice.

In the case of 2-(p-tolyl)-1H-perimidine hemihydrate, the crystal packing is established by a combination of N—H⋯O hydrogen bonds with water molecules and π–π stacking interactions. researchgate.net In contrast, its N-methylated derivative, lacking the N-H donor for hydrogen bonding, assembles into dimers and stacks primarily through C—H⋯π interactions. researchgate.netnih.gov This highlights how minor chemical modifications can lead to different supramolecular synthons.

The analysis of various pyrimidine and pyridine (B92270) derivatives reveals a rich variety of supramolecular motifs, often involving hydrogen-bonded rings with specific graph-set notations like R²₂(8). nih.govnih.govacs.org For instance, in a silver complex with a benzyl-substituted imidazole ligand, C—H ⋯ π interactions create one-dimensional strands, which are then held together by intermolecular π–π stacking of the benzyl groups to form two-dimensional sheets. nih.gov These sheets are further stacked and held in place by weaker C—H ⋯ O interactions. nih.gov The combination of these motifs leads to complex and stable three-dimensional architectures.

Computational Chemistry and Theoretical Investigations of 2 Benzyl 1h Perimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to predict the properties of organic molecules.

Geometric Optimization and Prediction of Structural Parameters

A fundamental step in any computational study is the geometric optimization of the molecule. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable conformation of 2-benzyl-1H-perimidine. Using a specified level of theory and basis set (e.g., B3LYP/6-311++G(d,p)), the calculation would yield precise bond lengths, bond angles, and dihedral angles. This data is crucial for understanding the steric and electronic effects of the benzyl (B1604629) group on the perimidine core.

Table 1: Predicted Structural Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-N (Perimidine) | Data not available |

| C=N (Perimidine) | Data not available | |

| C-C (Benzyl) | Data not available | |

| C-H (Aromatic) | Data not available | |

| Bond Angles (°) | N-C-N (Perimidine) | Data not available |

| C-C-C (Naphthalene) | Data not available | |

| C-C-H (Benzyl) | Data not available | |

| Dihedral Angles (°) | Perimidine-Benzyl Twist | Data not available |

Vibrational Frequency Analysis and Spectroscopic Assignments

Following geometric optimization, vibrational frequency analysis is performed. This calculation not only confirms that the optimized structure is a true energy minimum but also predicts the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational mode can be assigned to specific stretching, bending, or torsional motions of the atoms. This theoretical spectrum is invaluable for interpreting experimental spectroscopic data.

Table 2: Predicted Vibrational Frequencies for this compound (Hypothetical Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |

| N-H Stretch | Data not available | Perimidine ring |

| C-H Stretch (Aromatic) | Data not available | Naphthalene (B1677914) & Benzyl rings |

| C=N Stretch | Data not available | Perimidine ring |

| C-C Stretch | Data not available | Ring systems |

| C-H Bending | Data not available | Out-of-plane/In-plane |

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its reactivity and electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Band Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between the HOMO and LUMO, known as the band gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller band gap suggests a molecule is more polarizable and reactive.

Table 3: Frontier Molecular Orbital Properties of this compound (Hypothetical Data)

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Band Gap | Data not available |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the perimidine ring, indicating sites susceptible to electrophilic attack, and positive potential around the N-H proton.

Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled and vacant orbitals. Natural Population Analysis (NPA) is a part of NBO that calculates the charge distribution on each atom, offering a more refined picture than other methods. For this compound, NBO analysis would quantify the delocalization of the pi-electrons across the fused ring system and the interactions between the perimidine and benzyl moieties.

Table 4: Natural Bond Orbital Analysis of this compound (Hypothetical Data)

| Interaction | Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| π → π | C-C (Naphthalene) | C-N (Perimidine) | Data not available |

| n → π | N (Perimidine) | C-C (Naphthalene) | Data not available |

| π → π* | C-C (Benzyl) | C-C (Benzyl) | Data not available |

Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Nucleophilicity Index)

Chemical reactivity descriptors derived from conceptual DFT are crucial for predicting the chemical behavior of molecules. For perimidine derivatives, these descriptors help in understanding their reactivity and the nature of their interactions.

Global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org For a related compound, 2-(p-tolyl)-2,3-dihydro-1H-perimidine (TDHP), the calculated chemical hardness is 2.12 eV, and the electrophilicity index is 1.75 eV. materialsciencejournal.org An electrophilicity index greater than 1.5 eV suggests that the molecule is a good electron acceptor. materialsciencejournal.org This indicates that TDHP, and likely other similar perimidine derivatives, have an electrophilic character. materialsciencejournal.orgresearchgate.net The chemical potential for TDHP was determined to be 2.72 eV. materialsciencejournal.org

Local reactivity descriptors, such as Fukui functions, are used to identify specific atomic sites prone to electrophilic or nucleophilic attack. amazonaws.com For a series of 2,3-dihydro-1H-perimidine derivatives, analysis of local descriptors and the molecular electrostatic potential (MEP) map identified the nitrogen atoms as the preferred sites for electrophilic attack and a specific carbon atom as the preferred site for nucleophilic attack. amazonaws.com

The electron-donating and accepting powers are also important descriptors. For a series of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, which share some structural similarities, these values were calculated to determine whether the compounds are good electron donors or acceptors, aligning with their chemical hardness and electrophilicity values. researchgate.net

Interactive Table: Calculated Chemical Reactivity Descriptors for 2-(p-tolyl)-2,3-dihydro-1H-perimidine (TDHP)

| Descriptor | Value |

|---|---|

| Chemical Hardness (η) | 2.12 eV |

| Electrophilicity Index (ω) | 1.75 eV |

Thermochemical Analysis

Thermochemical analysis, performed using data from harmonic vibrational frequencies, provides information about the thermodynamic properties of a molecule, such as total energy, molar entropy, and molar heat capacity. materialsciencejournal.orgresearchgate.net These calculations are typically carried out using DFT methods, such as B3LYP with a 6-311G(d,p) basis set. materialsciencejournal.org For 2-(p-tolyl)-2,3-dihydro-1H-perimidine (TDHP), such analyses have been conducted to understand its thermochemical behavior. materialsciencejournal.orgresearchgate.net Similar theoretical studies on other pyrimidine (B1678525) derivatives have also investigated their thermodynamic properties, showing good agreement between experimental and theoretical results. worldscientific.com

The data obtained from these analyses are valuable for predicting the stability and reactivity of the compounds under different thermal conditions.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. nih.gov Classical MD simulations are used to study the interaction and motion of atoms and molecules based on Newton's physics, employing force fields to estimate the forces between atoms. acs.org

In the context of perimidine derivatives, MD simulations have been employed to validate findings from molecular docking studies and to assess the binding stability of these compounds with biological targets. researchgate.net For instance, MD simulations were conducted on a series of synthesized perimidine derivatives to evaluate their stable binding within the active sites of selected proteins. researchgate.net

MD simulations can also elucidate the behavior of ligands in specific environments, such as lipid membranes, which is crucial for drug design. nih.gov For example, simulations have shown how the orientation of a molecule within a membrane can be affected by intramolecular hydrogen bonding, influencing its biological activity. nih.gov The process often involves generating topologies and parameter files for the protein-ligand complexes and running the simulations using specialized software. nih.gov These simulations provide trajectories that detail the positions and velocities of particles over time, from which various macroscopic properties can be calculated. acs.org

Correlation of Quantum Chemical Parameters with Experimental Data

A critical aspect of computational chemistry is the correlation of calculated quantum chemical parameters with experimental data to validate the theoretical models. For perimidine derivatives, theoretically computed vibrational frequencies have been compared with experimental FT-IR frequencies, showing good agreement. researchgate.net Similarly, calculated NMR chemical shifts for other heterocyclic systems have been shown to reasonably agree with experimental spectra, which helps in the structural assignment of the compounds. nih.gov

In a study of 2-(p-tolyl)-2,3-dihydro-1H-perimidine (TDHP), the DFT approach with the B3LYP functional was noted for its ability to predict theoretical properties that align well with experimental spectroscopic results. materialsciencejournal.org The use of specific basis sets, like 6-311G(d,p), is considered accurate for predicting the electronic and chemical properties of molecules. materialsciencejournal.org The correlation extends to various parameters, including bond lengths and angles obtained from optimized geometries, which are known to be predicted accurately by methods like B3LYP. materialsciencejournal.org This validation through experimental data provides confidence in the predictive power of the computational models for further research into the physical and chemical properties of perimidine derivatives. materialsciencejournal.org

Coordination Chemistry of Perimidine Ligands, Including 2 Benzyl 1h Perimidine Analogues

Perimidines as Versatile N-Donor Ligands

Perimidines are recognized as adaptable N-donor ligands, a characteristic that stems from the presence of two nitrogen atoms within their tricyclic framework. researchgate.netmdpi.comresearchgate.net This structural feature allows them to coordinate with various transition metals, including but not limited to ruthenium, cobalt, nickel, copper, zinc, vanadium, and palladium. researchgate.netmdpi.comresearchgate.net The interest in these compounds is further fueled by their biological activities and applications in industrial chemistry and life sciences. researchgate.netmdpi.comresearchgate.net

The adaptability of the perimidine structure allows for the synthesis of fused heterocycles, which can act as sensor ions. researchgate.net The electronic properties of perimidines, combined with their ability to form stable complexes, make them attractive for the development of mixed-donor atom ligands, for instance, by incorporating phosphorus to create ligands with both soft (P) and hard (N) Lewis basic sites. mdpi.com This combination can stabilize different oxidation states of metals, leading to complexes with varied reactivity and spectroscopic properties. mdpi.com

N-heterocyclic carbenes (NHCs) based on a perimidine scaffold have also been synthesized and studied. acs.org While most NHCs are based on five-membered rings, the exploration of six-membered ring NHC variants, particularly those with a perimidine framework, has expanded the scope of their application in organometallic chemistry. acs.org These perimidine-based NHCs have been successfully used to form complexes with d10 metals like gold, silver, copper, and platinum. acs.org

Synthesis and Characterization of Metal-Perimidine Complexes

The synthesis of metal-perimidine complexes is a burgeoning area of research, with a variety of methods being employed to create novel coordination compounds. These complexes are typically characterized using a suite of spectroscopic and analytical techniques to determine their structure and properties.

Complexation with Transition Metal Ions (e.g., Ruthenium, Cobalt, Nickel, Copper, Zinc, Vanadium, Palladium, Rhenium, Platinum, Silver, Mercury)

Perimidine ligands have been shown to coordinate with a wide range of transition metal ions.

Ruthenium: Ruthenium(II) complexes containing perimidine-derived ligands have been synthesized and characterized. For example, ruthenium(II) complexes with dihydroperimidine-derived phosphine (B1218219) ligands have been used as catalysts in the transfer hydrogenation of ketones. researchgate.net Additionally, ruthenium(II) complexes incorporating 2-pyridyl-pyrimidine-4-carboxylic acid have been synthesized and their biological effects studied. nih.gov The synthesis of mononuclear ruthenium(II) complexes with monastrol (B14932) and its pyrimidine (B1678525) analogues has also been reported. tandfonline.comuobasrah.edu.iq

Cobalt: The synthesis of perimidine derivatives has been achieved through cobalt(II)-catalyzed acceptorless dehydrogenative annulation. rsc.org Pyrimidine-bridged cobalt(II) complexes have been synthesized, some of which exhibit a chiral 3-D network and weak ferromagnetism. oup.com

Nickel: Nickel(II) coordination complexes with pyrimidine-linked ligands have been synthesized and their structural properties investigated. publish.csiro.au The coordination chemistry of nickel chloride complexes with pyridin-2-one, a related N-donor ligand, has also been explored, revealing diverse structural motifs. mdpi.com

Copper: Perimidine-based ligands have been developed as specific synthetic receptors for the recognition of copper(II) ions in aqueous solutions. researchgate.net

Zinc: Perimidine ligands are known to coordinate with zinc, among other transition metals. researchgate.netmdpi.com

Vanadium: A series of novel VO(II)-perimidine complexes have been synthesized and characterized. nih.govscispace.com These complexes were prepared by reacting perimidine derivatives with vanadyl sulfate. nih.gov Dinuclear oxovanadium(IV) complexes bridged by pyrimidine derivatives have also been synthesized, exhibiting intramolecular ferromagnetic interaction. figshare.com

Palladium: Palladium(II) complexes have been utilized in the one-pot synthesis of 2,3-dihydro-1H-perimidines through the dehydrogenative coupling of benzyl (B1604629) alcohols. wiley.comresearchgate.net Furthermore, palladium complexes with pyrimidine-functionalized N-heterocyclic carbene ligands have been synthesized and their catalytic activity studied. rsc.orgbeilstein-journals.orgacs.org

Rhenium: The coordination behavior of perimidine ligands towards rhenium in both +I and +V oxidation states has been explored. researchgate.net Rhenium(I) tricarbonyl complexes with bidentate N-heterocyclic carbene ligands based on imidazole (B134444) or benzimidazole (B57391) conjugated to pyrimidine have been a subject of interest due to their luminescent properties. rsc.org

Platinum: Platinum complexes with perimidine-based N-heterocyclic carbenes have been synthesized, typically exhibiting a three-coordinated geometry. acs.org

Silver: Silver(I) complexes with perimidine-based N-heterocyclic carbenes have been synthesized, generally showing a linear geometry. acs.org The coordination of silver(I) with pyrimidine-hydrazone ligands has been found to be sensitive to solvent, counteranion, and metal-to-ligand ratio. nih.gov

Mercury: While less common, the coordination of perimidine ligands with mercury has been noted in the broader context of their versatility. ekb.eg

Elucidation of Coordination Modes and Geometries

The coordination of perimidine ligands to metal centers can occur in several ways, leading to a variety of molecular geometries. The specific coordination mode is often influenced by the substituents on the perimidine ring, the nature of the metal ion, and the reaction conditions.

In many instances, perimidine ligands act as bidentate N,N'-donors, chelating to the metal ion through the two nitrogen atoms. This is a common coordination mode observed in complexes with various transition metals. researchgate.netnih.gov For example, in rhenium(I) complexes, perimidine derivatives incorporating other N-donor heterocycles act as chelating ligands. researchgate.net

The geometry around the metal center can vary significantly. For instance, palladium(II) complexes with biphenyl (B1667301) benzhydrazone (B1238758) ligands adopt a distorted square-planar geometry. wiley.com In contrast, some iridium(III) complexes with perimidine-based pincer ligands exhibit a distorted octahedral geometry. researchgate.net The synthesis of d10 metal complexes with a perimidine scaffold has yielded linear geometries for gold and silver complexes, while copper and platinum complexes were found to be three-coordinated. acs.org In the case of vanadyl(II) complexes with perimidine derivatives, a square-pyramidal configuration has been proposed. nih.gov

The study of cobalt-pyrimidine complexes has revealed both σ- and π-type configurations, with the ground state of neutral CoPyrim being a σ configuration with a Co-N bond. acs.org

Structural Characterization of Metal Complexes via X-ray Analysis

Single-crystal X-ray diffraction is a definitive technique for elucidating the precise three-dimensional structure of metal-perimidine complexes. researchgate.net This method provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.

For example, the molecular structures of palladium(II) complexes used for the synthesis of perimidines were unequivocally confirmed by single-crystal X-ray diffraction, revealing a distorted square-planar geometry around the palladium(II) ion. wiley.com Similarly, the structures of rhenium(I) and rhenium(V) complexes with perimidine-based ligands have been definitively confirmed through X-ray analysis. researchgate.net

X-ray crystallography has also been crucial in characterizing N-heterocyclic carbene complexes with a perimidine scaffold, confirming the linear geometry of gold and silver complexes and the three-coordinated nature of copper and platinum complexes. acs.org The structure of a mixed-donor ligand, 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine, was also determined by single-crystal X-ray analysis, which showed it crystallizes in the monoclinic system. mdpi.com

Role of the Perimidine Scaffold in Metal-Organic Frameworks (MOFs)

While the direct application of 2-benzyl-1H-perimidine in the construction of Metal-Organic Frameworks (MOFs) is not extensively documented in the provided context, the versatile coordination chemistry of the broader pyrimidine family of ligands suggests their potential as building blocks for MOFs. The ability of pyrimidine and its derivatives to bridge metal centers can lead to the formation of extended one-, two-, or three-dimensional networks. For instance, pyrimidine-bridged cobalt(II) complexes have been shown to form a chiral three-dimensional network. oup.com The use of ligands containing multiple pyrimidine units or pyrimidines functionalized with additional coordinating groups can facilitate the construction of robust and porous frameworks. The development of Re(I) tricarbonyl complexes with π-conjugated bidentate N-heterocyclic carbene ligands, including those with pyrimidine moieties, highlights the potential for creating functional materials with interesting photophysical properties. rsc.org

Ligand Design Principles for Specific Metal Ion Recognition

The design of ligands for selective metal ion recognition is a key area of research in coordination chemistry. The principles guiding this design often involve tailoring the electronic and steric properties of the ligand to match the specific characteristics of the target metal ion.

For perimidine-based ligands, several factors can be tuned to achieve selectivity:

Preorganization: The rigidity of the perimidine backbone can be modified by introducing different substituents. A more preorganized ligand, where the donor atoms are already in a favorable position for coordination, will generally exhibit higher affinity and selectivity for a particular metal ion.

Electronic Effects: The electron-donating or -withdrawing nature of substituents on the perimidine ring can influence the Lewis basicity of the nitrogen donor atoms. This, in turn, affects the stability of the resulting metal complexes. For example, electron-withdrawing groups can stabilize complexes with more electron-rich metal centers.

Steric Hindrance: The introduction of bulky groups near the coordination site can create steric hindrance, which can be used to discriminate between metal ions of different sizes. For instance, a ligand with a sterically demanding pocket might selectively bind to a smaller metal ion that can fit within the cavity.

Chelate Ring Size: The size of the chelate ring formed upon coordination is another critical factor. Different metal ions have optimal chelate ring sizes for stable complex formation. By designing ligands that form five- or six-membered chelate rings, for example, selectivity for certain metal ions can be achieved.

Soft and Hard Acid-Base Principles: The combination of hard nitrogen donors with softer donor atoms, such as phosphorus or sulfur, can lead to ligands with selective affinity for specific metal ions based on the Hard and Soft Acids and Bases (HSAB) principle.

Perimidine-based chelators have been specifically designed for the recognition of transition metal ions, demonstrating high affinity and selectivity towards Cu(II) ions. researchgate.net The design of pyridyl-based ligands, which share structural similarities with perimidines, for the selective complexation of metal ions like Cu(II) and Zn(II) also provides valuable insights into the principles of selective ligand design. rsc.org

Supramolecular Chemistry of Perimidine Systems

Principles of Molecular Self-Assembly of Perimidine Derivatives

The self-assembly of perimidine derivatives is fundamentally governed by the interplay of non-covalent interactions. These interactions guide individual molecules to organize spontaneously into stable, ordered aggregates. The primary driving forces are hydrogen bonding and π–π stacking interactions, which dictate the packing and final architecture of the supramolecular structure. researchgate.netresearchgate.net

In derivatives such as 2-benzyl-1H-perimidine, the presence of the N-H group on the perimidine ring is crucial for forming strong hydrogen bonds. For instance, in the crystal structure of the closely related compound, 2-(p-tolyl)-1H-perimidine, the crystal packing is established through intermolecular N—H⋯O hydrogen bonds with solvent molecules. researchgate.net Additionally, the planar, aromatic nature of the perimidine core facilitates π–π stacking. These interactions involve the parallel displaced stacking of the perimidine and aryl rings of adjacent molecules. researchgate.netiucr.org The combination of these directional hydrogen bonds and more diffuse π–π interactions leads to the formation of well-defined one-, two-, or three-dimensional networks. nih.gov The substituent at the 2-position, such as the benzyl (B1604629) group, can influence the specifics of this assembly by introducing steric effects or additional weak interactions, like C-H···π contacts, thereby allowing for the fine-tuning of the resulting supramolecular architecture. researchgate.net

Design and Synthesis of Perimidine-Based Synthetic Receptors

The synthesis of 2-substituted perimidines, the foundational step for creating perimidine-based receptors, is most commonly achieved through the condensation of 1,8-diaminonaphthalene (B57835) (NDA) with a carbonyl compound. nih.gov A variety of catalysts, including nano-silica sulfuric acid, and conditions, such as microwave irradiation or solvent-free reactions, have been developed to improve the efficiency and environmental friendliness of these syntheses. researchgate.netresearchgate.netbas.bg

A specific and green protocol for synthesizing 2-substituted perimidines, including this compound, involves the reaction of ethoxy carbonylhydrazones with 1,8-diaminonaphthalene under solvent- and catalyst-free conditions by heating. bas.bg This method is advantageous due to its simple workup procedure and efficiency. bas.bg The general approach involves the cyclocondensation of NDA with an appropriate aldehyde or ketone, where the substituent at the 2-position of the final perimidine is determined by the structure of the carbonyl precursor. nih.gov For example, using benzaldehyde (B42025) or its derivatives leads to 2-aryl-perimidines.

| Entry | Aldehyde | Catalyst | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Nano-silica sulfuric acid | 10 | 95 |

| 2 | 4-Chlorobenzaldehyde | Nano-silica sulfuric acid | 25 | 87 |

| 3 | 4-Methylbenzaldehyde | Nano-silica sulfuric acid | 30 | 88 |

| 4 | 4-Nitrobenzaldehyde | Nano-silica sulfuric acid | 40 | 90 |

| 5 | 2,4-Dichlorobenzaldehyde | Nano-silica sulfuric acid | 50 | 93 |

This table presents data on the synthesis of various 2-aryl-2,3-dihydro-1H-perimidine derivatives, precursors to the aromatic perimidines, using nano-silica sulfuric acid as a catalyst. researchgate.net The data highlights the efficiency and speed of this synthetic method.

Recognition of Transition Metal Ions (e.g., Cu(II))

Perimidine derivatives have been successfully designed as selective synthetic receptors for transition metal ions. The nitrogen atoms within the perimidine structure can act as effective coordination sites for metal ions. By incorporating specific chelating groups at the 2-position, receptors with high affinity and selectivity for particular ions can be created.

Research has demonstrated the synthesis of perimidine-based chelators that show high selectivity for copper(II) ions in aqueous solutions. These receptors can be prepared by reacting 1,8-diaminonaphthalene with functionalized aldehydes, such as 2,3-dihydroxybenzaldehyde (B126233) or pyridine-2-carbaldehyde. The resulting perimidine derivatives exhibit a distinct response upon binding with Cu(II), often leading to a visible color change or a change in fluorescence, which allows for quantitative determination.

| Receptor | Linear Dynamic Range (μM) | Detection Limit (nM) | Conditional Binding Constant (log K) |

| Receptor 1 (2-(2,3-dihydroxyphenyl)-1H-perimidine) | 0.5 - 10 | 270 | 5.2 |

| Receptor 2 (2-(pyridin-2-yl)-1H-perimidine) | 0.2 - 5 | 75 | 5.7 |

This table summarizes the key performance metrics for two perimidine-based synthetic receptors for the detection of Cu(II) ions in an aqueous medium (water/DMSO; 99:1 v/v). The data is derived from UV-vis spectroscopic analysis and demonstrates the high potential of these compounds for metal ion recognition.

Non-Covalent Interactions as Driving Forces in Supramolecular Architectures

The assembly of perimidine-based supramolecular architectures is a testament to the power and specificity of non-covalent interactions. Beyond the primary hydrogen bonds and π–π stacking, a subtle interplay of weaker forces contributes to the stability and dimensionality of the final structure. researchgate.netiucr.org These interactions include C—H⋯π interactions, where a C-H bond points towards the face of an aromatic ring, and various forms of hydrogen bonds such as N–H⋯N and N–H⋯O. iucr.orgmdpi.com

In the crystal structure of 2-(pyridin-2-yl)-1H-perimidine, molecules are assembled through parallel displaced π–π stacking interactions. iucr.org Furthermore, its N-methylated derivative is held together by C—H⋯π contacts. researchgate.net The crystal structure of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine is stabilized by a combination of O–H⋯N, N–H⋯O, and N–H⋯N hydrogen bonds. mdpi.com These varied and often cooperative interactions allow for the construction of complex and predictable supramolecular networks, demonstrating how the chemical information encoded in a single molecule, like this compound, can direct its assembly into a larger, functional system. nih.gov

Integration of Perimidine Systems into Polymer Gels and Actuators

The incorporation of functional molecules into polymer networks to create "smart" materials like gels and actuators is a burgeoning field of materials science. These materials can respond to external stimuli—such as chemical changes, light, or heat—with a macroscopic change in their properties, like volume or shape. nih.gov

While the direct integration of perimidine systems into polymer gels and actuators is an area poised for future development, the inherent properties of perimidines make them highly promising candidates for such applications. researchgate.netmdpi.com The demonstrated ability of perimidine derivatives to bind selectively to metal ions could be exploited to create chemo-responsive gels that swell, shrink, or bend in the presence of specific analytes. dntb.gov.ua Furthermore, the unique optical properties of perimidine dyes, which can change upon molecular interaction, could be harnessed to create materials that signal binding events through a color change or to fabricate light-responsive actuators. The application of perimidine derivatives is noted in polymer chemistry, suggesting their role as monomers or functional additives in advanced polymer systems. researchgate.net

Tunable Self-Assembly Behaviors and Optical Properties of Perimidine Dyes

Perimidine derivatives are integral components in a variety of dyes, whose self-assembly and optical properties can be precisely controlled. The extended π-conjugated system of the perimidine core gives rise to interesting photophysical properties, which can be tuned by chemical modification. dntb.gov.ua

| Dye Class | Key Feature | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) |

| Perimidinium Imide Dyes | Water-soluble, red-shifted absorption | ~550-560 nm (in CHCl3) | Not specified |

| Perimidine-based Squaraine Dyes | NIR absorption, high ε | > 800 nm | > 100,000 M⁻¹cm⁻¹ |

| 2-Thienyl-Perimidine Iridium Dye | Panchromatic absorption | Up to 1000 nm | Not specified |

This table provides a comparative overview of the optical properties of different classes of perimidine-based dyes, highlighting their tunable characteristics. dntb.gov.uasemanticscholar.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-benzyl-1H-perimidine with high purity?

- Methodological Answer : Synthesis requires precise stoichiometric ratios of reactants (e.g., benzylamine derivatives and perimidine precursors), controlled reflux conditions (e.g., ethanol under inert atmosphere), and purification via recrystallization or column chromatography. Yield optimization may involve adjusting reaction time (3–6 hours) and temperature (70–80°C). Characterization using NMR (1H/13C) and X-ray crystallography ensures purity . For reproducibility, document solvent choice, cooling rates during crystallization, and filtration protocols .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : 1H NMR (δ 7.2–8.5 ppm for aromatic protons) and IR (C=N stretching ~1600 cm⁻¹) confirm functional groups. Mass spectrometry (ESI-MS) verifies molecular weight .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry and packing. Use SHELXL for refinement and WinGX/ORTEP for visualization of anisotropic displacement parameters . Hydrogen-bonding patterns (e.g., N–H⋯N interactions) should be analyzed using Mercury software .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

- Methodological Answer :

- Systematic Replication : Reproduce experiments using identical conditions (solvent, catalyst, temperature) from conflicting studies. Compare NMR spectra with published data to identify impurities or tautomeric forms .

- Data Triangulation : Cross-validate results using multiple techniques (e.g., SC-XRD for conformation, DFT calculations for electronic structure). For yield discrepancies, analyze byproducts via HPLC or TLC .

- Literature Review : Identify gaps in reaction mechanisms (e.g., solvent effects on tautomerism) and propose controlled experiments to isolate variables .

Q. What computational strategies can predict the reactivity or stability of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to evaluate tautomeric stability (e.g., 1H vs. 3H-perimidine forms). Calculate Fukui indices to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility or aggregation tendencies. Use GROMACS with OPLS-AA force fields .

- Docking Studies : For biological applications, model ligand-protein interactions using AutoDock Vina to prioritize derivatives for synthesis .

Q. How to design experiments to study intermolecular interactions (e.g., hydrogen bonding) in this compound crystals?

- Methodological Answer :

- Cocrystallization : Grow crystals with hydrogen-bond acceptors (e.g., pyridine derivatives) to probe interaction preferences. Analyze SC-XRD data for bond lengths and angles .

- Variable-Temperature XRD : Capture thermal expansion effects on packing motifs. Refine data with SHELXL to quantify thermal parameters .

- Spectroscopic Mapping : Use Raman microscopy to correlate crystallographic data with vibrational modes of intermolecular bonds .

Q. What ethical considerations arise when sharing research data on this compound, especially regarding reproducibility and patient data (if applicable)?

- Methodological Answer :

- Data Anonymization : For studies involving biological assays, ensure patient data is de-identified using irreversible pseudonymization. Follow GDPR/IRB guidelines .

- Open Data Practices : Share crystallographic CIF files via repositories (e.g., CCDC) with metadata on experimental conditions. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Conflict Resolution : Disclose funding sources (e.g., pharmaceutical collaborations) and potential biases in methodology sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.